

Ganoderol A: Application Notes and Protocols for Metabolic Disease Research

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Compound of Interest

Compound Name: *ganoderol A*

Cat. No.: *B218203*

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Introduction

Ganoderol A, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has emerged as a promising bioactive compound in the study of metabolic diseases. This document provides a comprehensive overview of the current research, including quantitative data, detailed experimental protocols, and key signaling pathways associated with **Ganoderol A**'s therapeutic potential in metabolic disorders such as hyperlipidemia, diabetes, and obesity.

I. Hyperlipidemia and Cholesterol Synthesis Inhibition

Ganoderol A has been identified as a potent inhibitor of cholesterol biosynthesis, making it a compound of interest for managing hyperlipidemia.

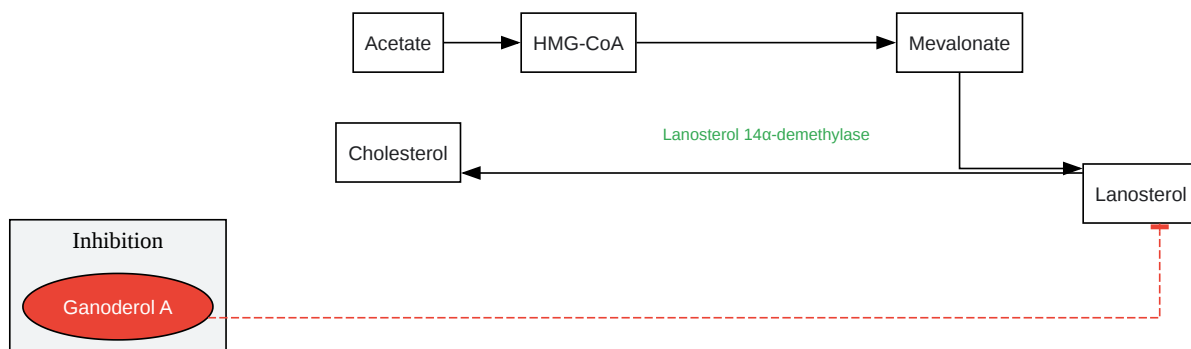
Quantitative Data: Inhibition of Cholesterol Synthesis

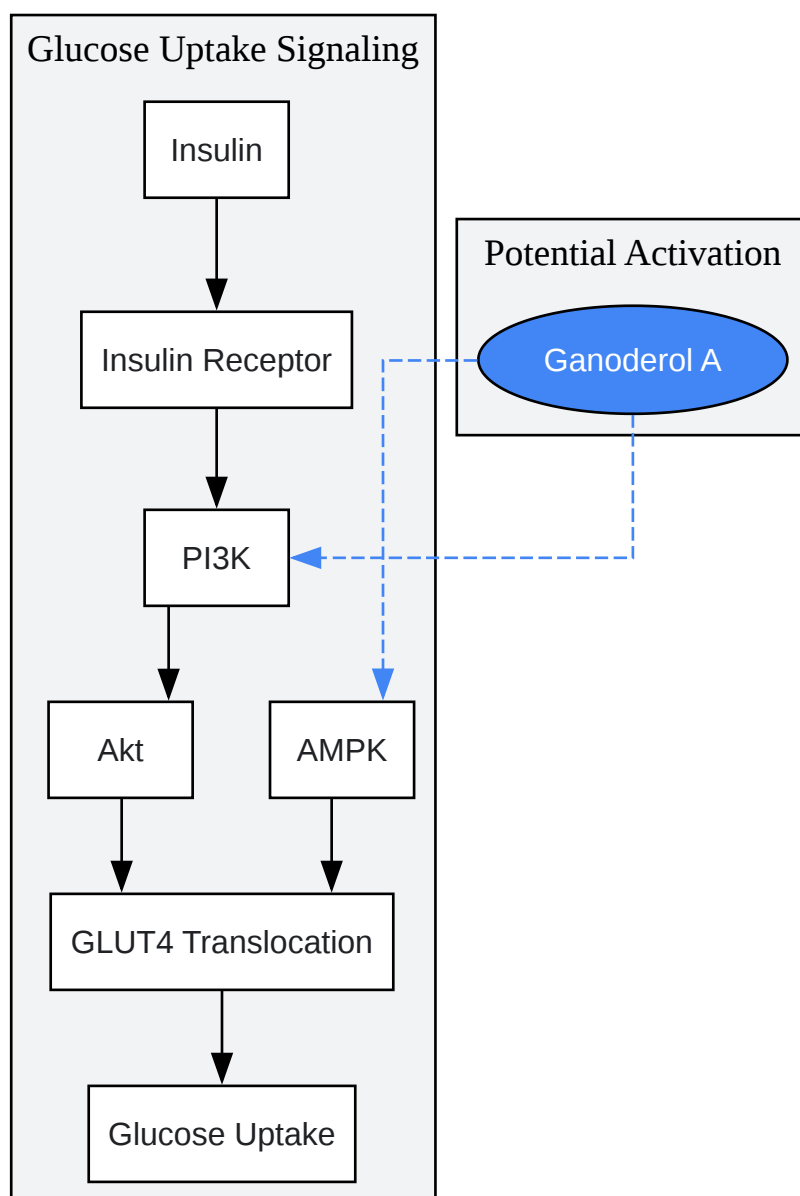
Compound	Cell Line	Precursor	IC50 (μM)	Key Finding	Reference
Ganoderol A	Human Hepatic T9A4	[14C]acetate	2.2	Inhibits cholesterol synthesis	[1]
Ganoderic Acid Y	Human Hepatic T9A4	[14C]acetate	1.4	Inhibits cholesterol synthesis	[1]
Ganoderol A	Human Hepatic T9A4	[14C]acetate	~20	Less active inhibitor	[1]
Ganoderol B	Human Hepatic T9A4	[14C]acetate	~20	Less active inhibitor	[1]

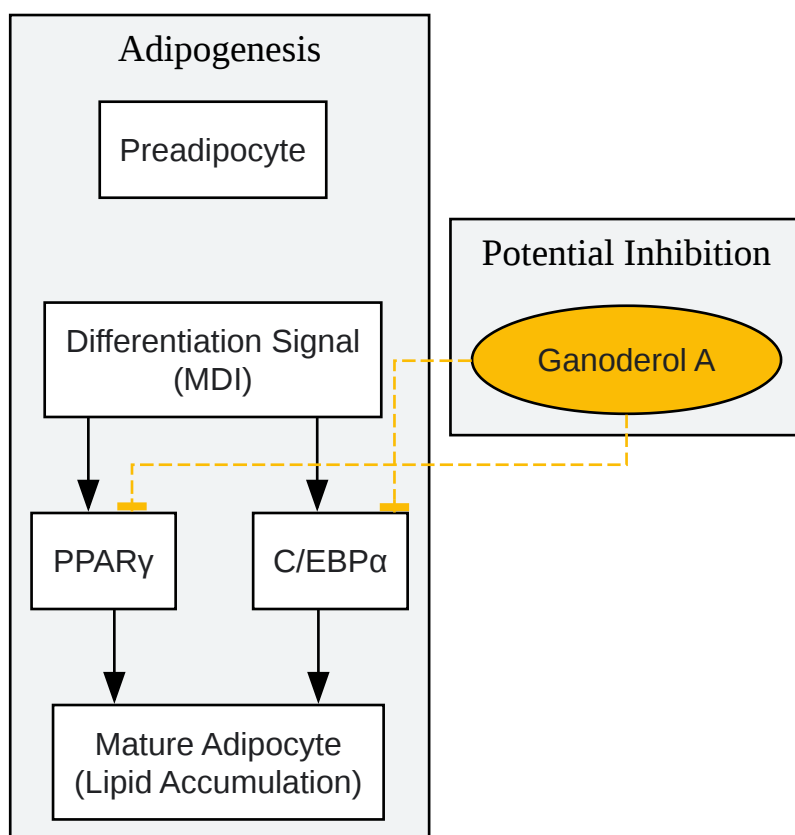
Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

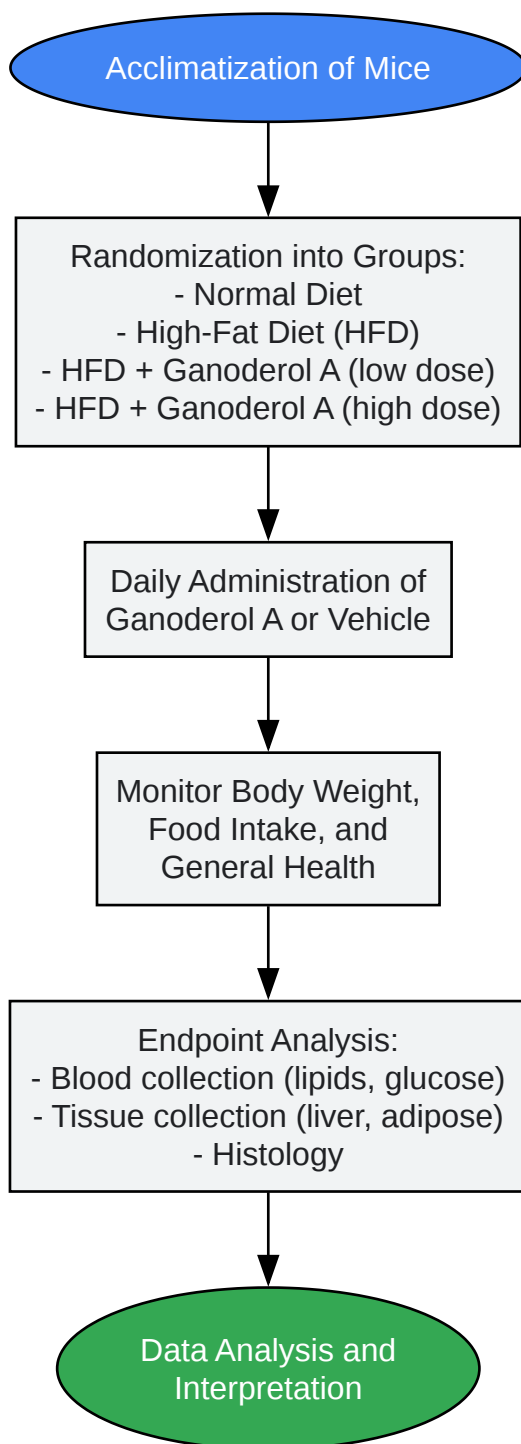
Ganoderol A exerts its cholesterol-lowering effects by directly inhibiting lanosterol 14α-demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is responsible for the demethylation of lanosterol, a crucial step in the conversion of lanosterol to cholesterol.[1][2] Inhibition of this enzyme leads to an accumulation of lanosterol and a decrease in cholesterol production.[1]

Signaling Pathway: Cholesterol Biosynthesis









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References

- 1. Effect of 26-oxygenosterols from *Ganoderma lucidum* and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
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